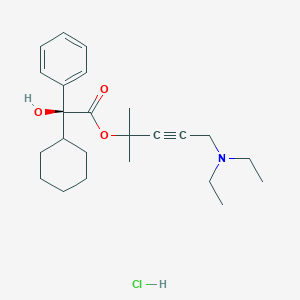
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as SDB-005 and is a member of the synthetic cannabinoid family. In
Mécanisme D'action
SDB-005 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. CB1 receptors are involved in various physiological processes, including pain perception, appetite, mood, and memory. SDB-005 binds to the CB1 receptor and activates it, leading to the release of various neurotransmitters such as dopamine, serotonin, and glutamate. These neurotransmitters are involved in the regulation of mood, behavior, and cognitive function.
Effets Biochimiques Et Physiologiques
SDB-005 has various biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release in the brain, leading to euphoria and altered mood. SDB-005 also increases heart rate and blood pressure, leading to cardiovascular effects. Long-term use of SDB-005 can lead to addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
SDB-005 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for investigating the role of CB1 receptors in various physiological and pathological conditions. However, SDB-005 has limitations as well. It is a synthetic compound, which means that its effects may not be entirely representative of natural cannabinoids. Additionally, SDB-005 has potential side effects, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for research on SDB-005. One direction is to investigate the potential therapeutic applications of SDB-005 in various diseases such as chronic pain, anxiety, and addiction. Another direction is to study the long-term effects of SDB-005 on the brain and behavior. Additionally, researchers can explore the potential of SDB-005 as a tool for studying the endocannabinoid system and its role in various physiological processes.
Conclusion:
SDB-005 is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It is a potent agonist of the CB1 receptor, which plays a critical role in the central nervous system. SDB-005 has several advantages for lab experiments, but it also has limitations and potential side effects. Future research on SDB-005 can shed light on the role of CB1 receptors in various physiological and pathological conditions and may lead to the development of new therapeutic agents.
Méthodes De Synthèse
SDB-005 is synthesized through a complex chemical process that involves the reaction of various chemicals such as alpha-cyclohexyl-alpha-hydroxybenzeneacetic acid, 4-diethylaminobutyric acid, and 1,1-dimethyl-2-butyn-1-ol. The final product is obtained through the hydrochloride salt formation. The synthesis of SDB-005 is a time-consuming and challenging process, which requires expertise in organic chemistry.
Applications De Recherche Scientifique
SDB-005 has potential applications in scientific research, particularly in the field of neuroscience. It is a potent agonist of the cannabinoid receptor CB1, which plays a critical role in the central nervous system. SDB-005 is used to investigate the role of CB1 receptors in various physiological and pathological conditions, such as pain, anxiety, and addiction. SDB-005 is also used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
Numéro CAS |
192204-96-9 |
|---|---|
Nom du produit |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- |
Formule moléculaire |
C24H36ClNO3 |
Poids moléculaire |
422 g/mol |
Nom IUPAC |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H/t24-;/m1./s1 |
Clé InChI |
JQCLFZVNMLALLU-GJFSDDNBSA-N |
SMILES isomérique |
CCN(CC)CC#CC(C)(C)OC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES canonique |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Autres numéros CAS |
192204-96-9 |
Synonymes |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)- 1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




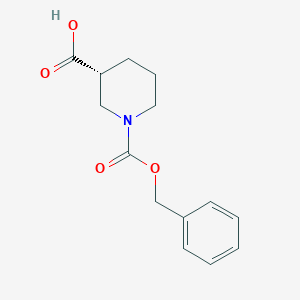
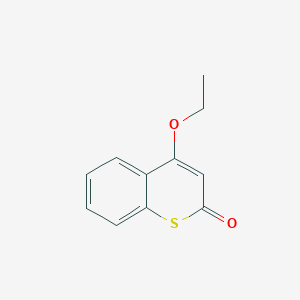
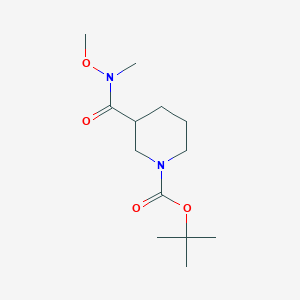
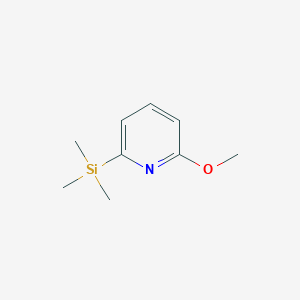
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
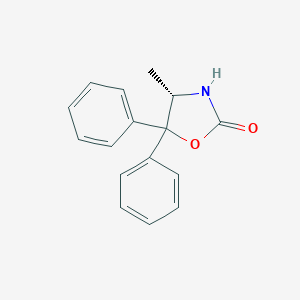
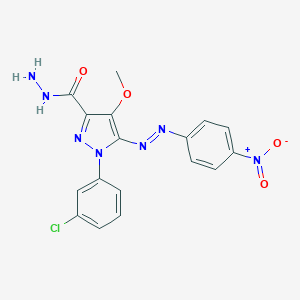
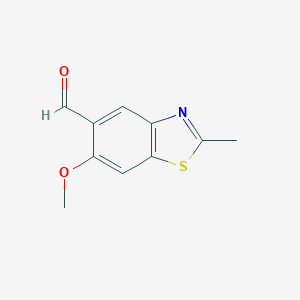
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
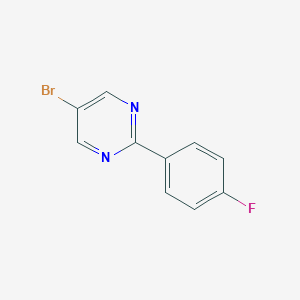

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)